Cas no 299936-84-8 (3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde)

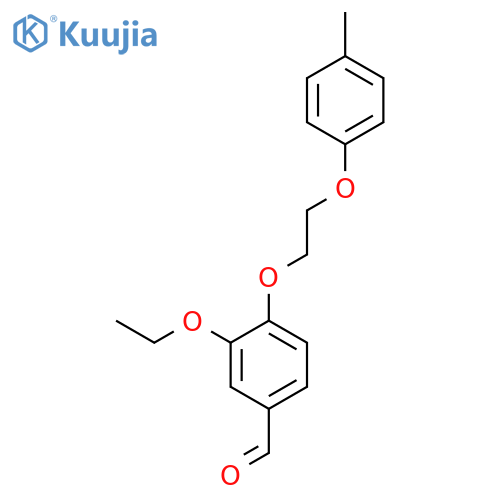

299936-84-8 structure

商品名:3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde

- 3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde

-

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-05356-0.05g |

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 0.05g |

$21.0 | 2023-10-28 | |

| Enamine | EN300-05356-0.25g |

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 0.25g |

$44.0 | 2023-10-28 | |

| TRC | E499465-1g |

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 1g |

$ 250.00 | 2022-06-05 | ||

| TRC | E499465-500mg |

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 500mg |

$ 160.00 | 2022-06-05 | ||

| TRC | E499465-100mg |

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 100mg |

$ 50.00 | 2022-06-05 | ||

| Enamine | EN300-05356-5.0g |

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 5g |

$296.0 | 2023-04-29 | |

| Aaron | AR019IQE-5g |

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 5g |

$432.00 | 2023-12-14 | |

| Aaron | AR019IQE-1g |

3-Ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 1g |

$148.00 | 2025-02-28 | |

| 1PlusChem | 1P019II2-100mg |

3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |

299936-84-8 | 95% | 100mg |

$69.00 | 2025-03-16 | |

| A2B Chem LLC | AV22698-100mg |

3-Ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde |

299936-84-8 | 95% | 100mg |

$67.00 | 2024-04-20 |

3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

299936-84-8 (3-Ethoxy-4-2-(4-methylphenoxy)ethoxybenzaldehyde) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量